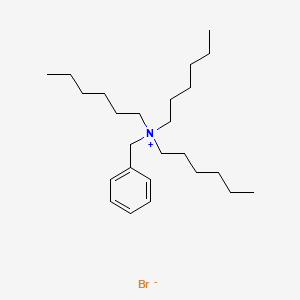
N-Benzyl-N,N-dihexylhexan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dihexylhexan-1-aminium bromide is a quaternary ammonium compound. It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to two hexyl groups and a hexan-1-aminium group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dihexylhexan-1-aminium bromide typically involves the quaternization of N,N-dihexylhexan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dihexylhexan-1-amine+benzyl bromide→N-Benzyl-N,N-dihexylhexan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dihexylhexan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Silver nitrate (AgNO3) can be used to replace the bromide ion with a nitrate ion.
Major Products
Oxidation: N-Benzyl-N,N-dihexylhexan-1-aminium N-oxide.
Reduction: N-Benzyl-N,N-dihexylhexan-1-amine.
Substitution: N-Benzyl-N,N-dihexylhexan-1-aminium chloride.
Scientific Research Applications
N-Benzyl-N,N-dihexylhexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dihexylhexan-1-aminium bromide is primarily based on its surfactant properties. It interacts with cell membranes, disrupting their integrity and leading to cell lysis. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethylhexan-1-aminium bromide
- N-Benzyl-N,N-diethylhexan-1-aminium bromide
- N-Benzyl-N,N-dipropylhexan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-dihexylhexan-1-aminium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it more effective in applications requiring strong surface activity and membrane disruption.
Properties
CAS No. |
31280-89-4 |
|---|---|
Molecular Formula |
C25H46BrN |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
benzyl(trihexyl)azanium;bromide |
InChI |
InChI=1S/C25H46N.BrH/c1-4-7-10-16-21-26(22-17-11-8-5-2,23-18-12-9-6-3)24-25-19-14-13-15-20-25;/h13-15,19-20H,4-12,16-18,21-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GYHCXQYKRHGNBC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


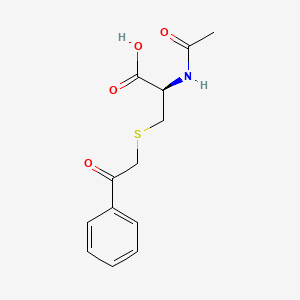

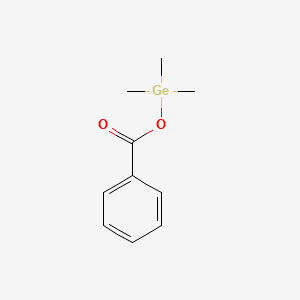
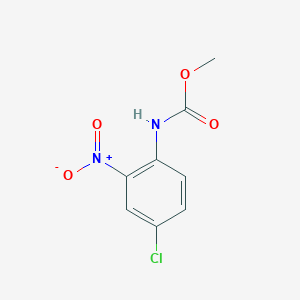

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

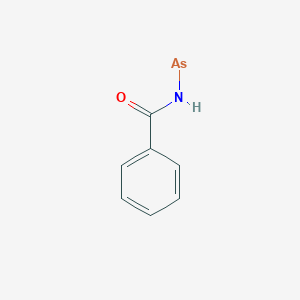
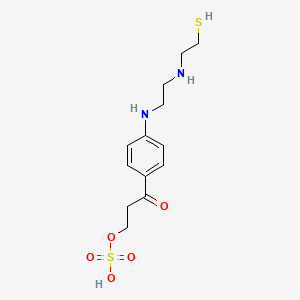
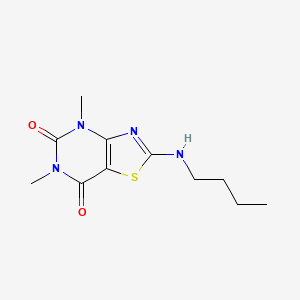
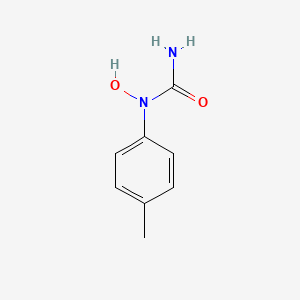
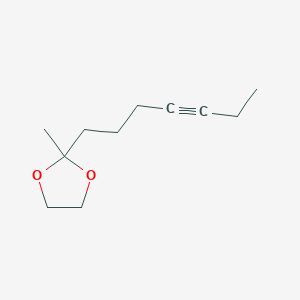
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
